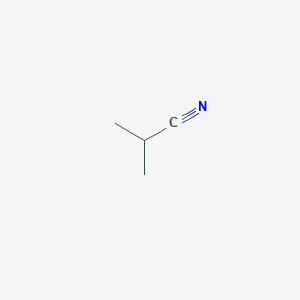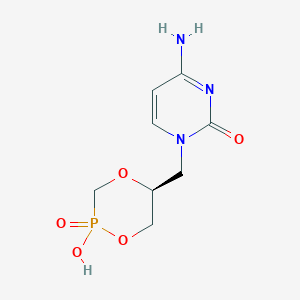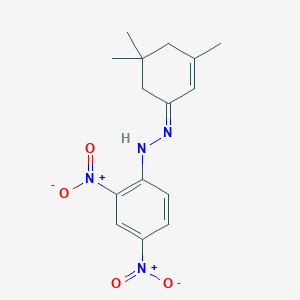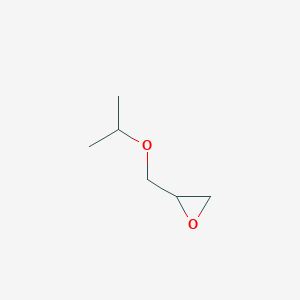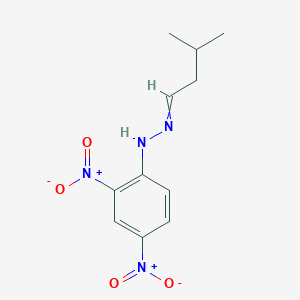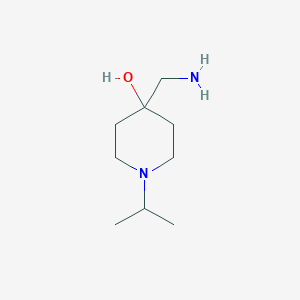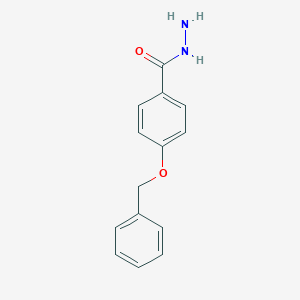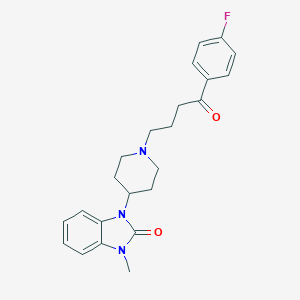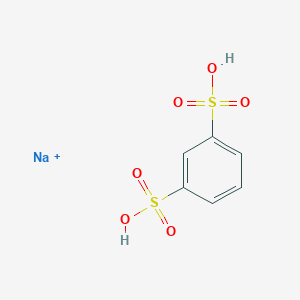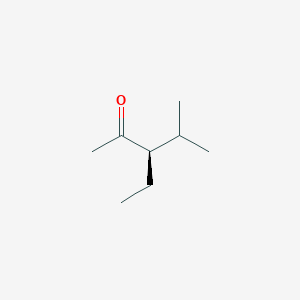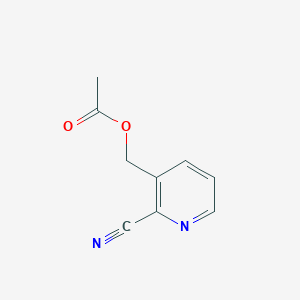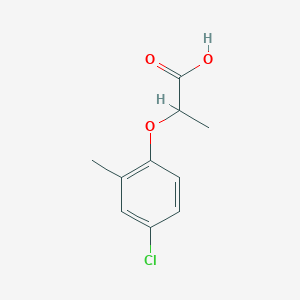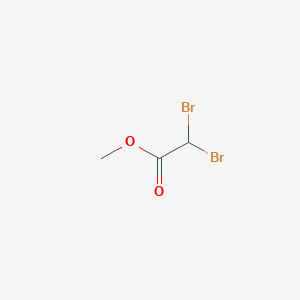
Methyl dibromoacetate
Vue d'ensemble
Description
Methyl dibromoacetate is a chemical compound with the molecular formula C3H4Br2O2 . It is a solid at room temperature . It is used as an analytical standard .
Molecular Structure Analysis
The molecular formula of Methyl dibromoacetate is C3H4Br2O2 . It has a molecular weight of 231.87 . The molecule contains a total of 10 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis
Methyl dibromoacetate has a density of 2.1±0.1 g/cm3 . It has a boiling point of 182.5±0.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.9±3.0 kJ/mol . The flash point is 56.9±21.8 °C . The index of refraction is 1.524 .Applications De Recherche Scientifique
Alkylation of Phenol and Amino Groups
Scientific Field: Organic Chemistry
Methods of Application
The specific methods of application can vary depending on the reaction conditions and the specific phenol or amino group being alkylated. Typically, the reaction would be carried out in a suitable solvent under controlled temperature conditions .
Results or Outcomes
The outcome of the alkylation process is the formation of an alkylated phenol or amino compound. The specific properties and uses of these compounds can vary widely depending on the specific phenol or amino group that was alkylated .
Chemical Modification of Histidine
Scientific Field: Biochemistry
Methods of Application: The specific methods of application can vary, but typically involve reacting the methyl bromoacetate with a protein containing histidine in a suitable solvent .
Results or Outcomes
The outcome of this process is a chemically modified histidine. This can have various effects on the protein’s properties, depending on the specific protein and the nature of the modification .
Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application can vary, but typically involve transferring one or more units of DMSO, such as oxygen, methyl, methylene, methylidene, methine, donor of formylation, sulfur, methylthio, methyl sulfoxide, donor of methyl thiomethylation, or donor of methyl sulfoxide methylation, to the target molecules .
Results or Outcomes
The outcome of this process is the formation of various organic compounds. The specific properties and uses of these compounds can vary widely depending on the specific reaction conditions and the target molecules .
The Magic Methyl Effect in Drug Discovery and Development
Scientific Field: Pharmaceutical Sciences
Methods of Application: The specific methods of application can vary, but typically involve the addition of a methyl group to a bioactive compound .
Results or Outcomes
The outcome of this process is a chemically modified bioactive compound. This can have various effects on the compound’s properties, depending on the specific compound and the nature of the modification .
Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application can vary, but typically involve transferring one or more units of DMSO, such as oxygen, methyl, methylene, methylidene, methine, donor of formylation, sulfur, methylthio, methyl sulfoxide, donor of methyl thiomethylation, or donor of methyl sulfoxide methylation, to the target molecules .
Results or Outcomes
The outcome of this process is the formation of various organic compounds. The specific properties and uses of these compounds can vary widely depending on the specific reaction conditions and the target molecules .
The Magic Methyl Effect in Drug Discovery and Development
Scientific Field: Pharmaceutical Sciences
Methods of Application: The specific methods of application can vary, but typically involve the addition of a methyl group to a bioactive compound .
Results or Outcomes
The outcome of this process is a chemically modified bioactive compound. This can have various effects on the compound’s properties, depending on the specific compound and the nature of the modification .
Safety And Hazards
Methyl dibromoacetate is classified as toxic and highly flammable . It is toxic by inhalation and can cause damage to organs . It can also irritate the skin and eyes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
methyl 2,2-dibromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMIUJZSYIMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334861 | |
| Record name | Methyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dibromoacetate | |
CAS RN |
6482-26-4 | |
| Record name | Methyl 2,2-dibromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dibromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



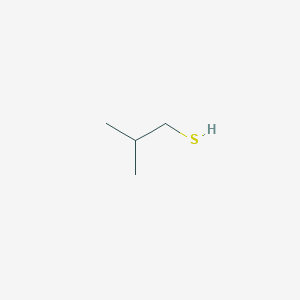
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
